molecular formula C7H14O3 B8789927 (R)-2-hydroxy-4,4-dimethylpentanoic acid CAS No. 114990-91-9

(R)-2-hydroxy-4,4-dimethylpentanoic acid

Cat. No. B8789927
Key on ui cas rn: 114990-91-9
M. Wt: 146.18 g/mol
InChI Key: OPBFFNZNNJKRCS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06747021B2

Procedure details

A solution of (±)-4,4-dimethyl-2-hydroxypentanoic acid (f) (40.0 g, 0.274 mol) is prepared in acetyl chloride (70.0 mL, 0.984 mol) and stirred at room temperature for 2 hours. The solution is concentrated (40° C., 20 mm Hg), the residue dissolved in dichloromethane (300 mL), and treated sequentially with oxalyl chloride (30.0 mL, 0.344 mol) and dimethylformamide (0.2 mL, 3 mmol). After stirring overnight at room temperature, the solution is concentrated (40° C., 20 mm Hg), stirred in dichloromethane (400 mL), and treated with N,N-diisopropylethylamine (120 mL, 0.689 mol), dimethylaminopyridine (0.50 g, 4.1 mmol), and (R)-(−)-4-phenyl-2-oxazolidinone (50.0 g, 0.306 mol), resulting in a gentle reflux. After stirring overnight at room temperature, the mixture is washed with hydrochloric acid (1 N, 2×500 mL). The aqueous layer is extracted with dichloromethane (100 mL) and the organic layers are washed with sodium chloride (saturated aqueous, 200 mL), dried (magnesium sulfate), filtered, and the filtrate evaporated (40° C., 20 mm Hg) to provide 100 g of the crude diastereomers as a paste. The paste is divided into two 50 g portions and chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes] to provide 42.5 g of oxizolidinone (h) as a colorless solid (47%). An analytical sample is prepared by recrystallizing 0.78 g from 40 mL of 1:1 tBuOMe/hexanes to afford 0.61 g of pure (h) as white needles.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
[Compound]
Name
two
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5](Cl)(=O)C(Cl)=O.C(N(CC)[CH:15]([CH3:17])[CH3:16])(C)C.C1([C@@H]2C[O:29][C:28](=[O:31])N2)C=CC=CC=1>CN(C)C=O.CN(C1C=CC=CN=1)C>[CH3:16][C:15]([CH3:17])([CH3:5])[CH2:2][CH:1]([OH:3])[C:28]([OH:31])=[O:29]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H]1NC(OC1)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
two
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated (40° C., 20 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (300 mL)
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated (40° C., 20 mm Hg)
STIRRING
Type
STIRRING
Details
stirred in dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
resulting in a gentle reflux
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture is washed with hydrochloric acid (1 N, 2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (100 mL)
WASH
Type
WASH
Details
the organic layers are washed with sodium chloride (saturated aqueous, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated (40° C., 20 mm Hg)
CUSTOM
Type
CUSTOM
Details
to provide 100 g of the crude diastereomers as a paste
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(C(=O)O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.274 mol
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 89.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06747021B2

Procedure details

A solution of (±)-4,4-dimethyl-2-hydroxypentanoic acid (f) (40.0 g, 0.274 mol) is prepared in acetyl chloride (70.0 mL, 0.984 mol) and stirred at room temperature for 2 hours. The solution is concentrated (40° C., 20 mm Hg), the residue dissolved in dichloromethane (300 mL), and treated sequentially with oxalyl chloride (30.0 mL, 0.344 mol) and dimethylformamide (0.2 mL, 3 mmol). After stirring overnight at room temperature, the solution is concentrated (40° C., 20 mm Hg), stirred in dichloromethane (400 mL), and treated with N,N-diisopropylethylamine (120 mL, 0.689 mol), dimethylaminopyridine (0.50 g, 4.1 mmol), and (R)-(−)-4-phenyl-2-oxazolidinone (50.0 g, 0.306 mol), resulting in a gentle reflux. After stirring overnight at room temperature, the mixture is washed with hydrochloric acid (1 N, 2×500 mL). The aqueous layer is extracted with dichloromethane (100 mL) and the organic layers are washed with sodium chloride (saturated aqueous, 200 mL), dried (magnesium sulfate), filtered, and the filtrate evaporated (40° C., 20 mm Hg) to provide 100 g of the crude diastereomers as a paste. The paste is divided into two 50 g portions and chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes] to provide 42.5 g of oxizolidinone (h) as a colorless solid (47%). An analytical sample is prepared by recrystallizing 0.78 g from 40 mL of 1:1 tBuOMe/hexanes to afford 0.61 g of pure (h) as white needles.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
[Compound]
Name
two
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5](Cl)(=O)C(Cl)=O.C(N(CC)[CH:15]([CH3:17])[CH3:16])(C)C.C1([C@@H]2C[O:29][C:28](=[O:31])N2)C=CC=CC=1>CN(C)C=O.CN(C1C=CC=CN=1)C>[CH3:16][C:15]([CH3:17])([CH3:5])[CH2:2][CH:1]([OH:3])[C:28]([OH:31])=[O:29]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H]1NC(OC1)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
two
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated (40° C., 20 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (300 mL)
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated (40° C., 20 mm Hg)
STIRRING
Type
STIRRING
Details
stirred in dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
resulting in a gentle reflux
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture is washed with hydrochloric acid (1 N, 2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (100 mL)
WASH
Type
WASH
Details
the organic layers are washed with sodium chloride (saturated aqueous, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated (40° C., 20 mm Hg)
CUSTOM
Type
CUSTOM
Details
to provide 100 g of the crude diastereomers as a paste
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(C(=O)O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.274 mol
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 89.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.